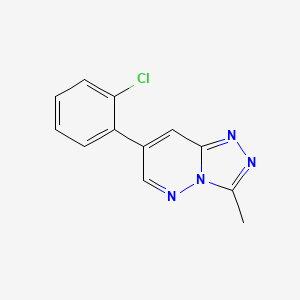
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl hydrazine with 3-methyl-1,2,4-triazole-5-thiol under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, cyanides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in various biological assays to study its effects on cell proliferation, apoptosis, and enzyme inhibition.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), leading to the disruption of cellular processes essential for cancer cell survival. The inhibition of these enzymes induces apoptosis and cell cycle arrest, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-b)pyridazine: Similar structure but different substitution pattern.
1,2,4-Triazolo(4,3-a)quinoxaline: Contains a quinoxaline ring instead of a pyridazine ring.
1,2,4-Triazolo(3,4-b)thiadiazine: Contains a thiadiazine ring instead of a pyridazine ring.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- is unique due to its specific substitution pattern and the presence of both triazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.
Propiedades
Número CAS |
100078-93-1 |
|---|---|
Fórmula molecular |
C12H9ClN4 |
Peso molecular |
244.68 g/mol |
Nombre IUPAC |
7-(2-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-15-16-12-6-9(7-14-17(8)12)10-4-2-3-5-11(10)13/h2-7H,1H3 |
Clave InChI |
AIQXYRJVUYPYBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1N=CC(=C2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


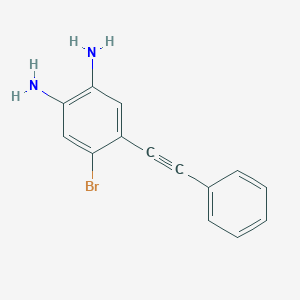
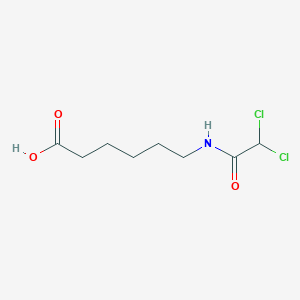
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
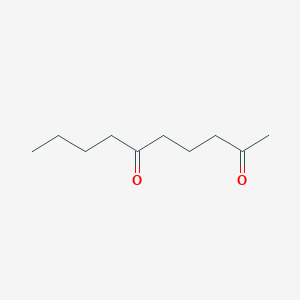
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
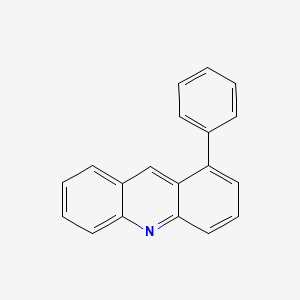
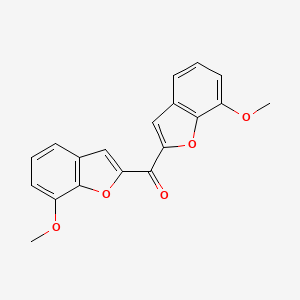
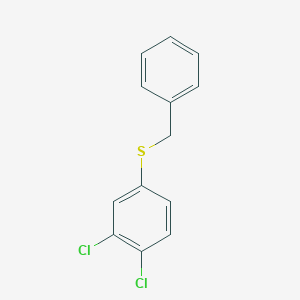
![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
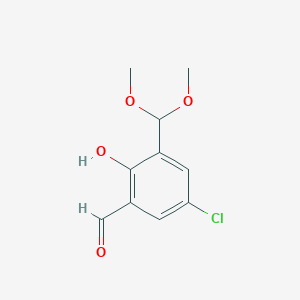
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)

![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)

